N-Allyl-2-cyano-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
CAS No.: 313273-12-0
Cat. No.: VC16134694
Molecular Formula: C23H19N5O4
Molecular Weight: 429.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313273-12-0 |
|---|---|
| Molecular Formula | C23H19N5O4 |
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | (E)-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide |
| Standard InChI | InChI=1S/C23H19N5O4/c1-3-11-25-23(29)17(14-24)12-18-15-27(19-7-5-4-6-8-19)26-22(18)16-9-10-21(32-2)20(13-16)28(30)31/h3-10,12-13,15H,1,11H2,2H3,(H,25,29)/b17-12+ |
| Standard InChI Key | HQSJIZOFEUJXHR-SFQUDFHCSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC=C)C3=CC=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC=C)C3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Reactivity
The compound’s structure features a pyrazole core substituted at the 3-position with a 4-methoxy-3-nitrophenyl group and at the 4-position with a phenyl group. The acrylamide moiety is functionalized with a cyano group at the 2-position and an allyl group at the nitrogen atom. This arrangement confers unique electronic properties: the electron-withdrawing nitro and cyano groups enhance electrophilicity, while the allyl group provides a site for further functionalization through reactions such as Michael additions or cross-coupling .
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding and π-π stacking interactions. The 4-methoxy-3-nitrophenyl substituent introduces steric bulk and polarizability, which may influence binding to biological targets . The cyanoacrylamide backbone is a common motif in medicinal chemistry due to its ability to form covalent interactions with nucleophilic residues in enzymes or receptors .
Biological Activities and Mechanisms
| Compound | A549 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | NIH3T3 (IC₅₀, μM) | SI (A549) | SI (MCF-7) |
|---|---|---|---|---|---|
| 6g | 1.54 | 15.93 | 11.12 | 7.22 | 0.70 |
| Doxorubicin | 2.67 | 1.59 | >1000 | >374.95 | >629.33 |
Anti-Inflammatory and Antimicrobial Effects
Thiadiazole-acrylamide conjugates have shown inhibitory effects on cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators of inflammation . The nitro group may contribute to redox modulation, reducing oxidative stress in cellular models . Additionally, pyrazole derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
-
Pyrazole Substitutions: Bulky aryl groups at the 3-position (e.g., 4-nitrophenyl) enhance planar stacking with hydrophobic enzyme pockets, improving anticancer activity .
-
Cyano Group: The electron-deficient carbon in the cyanoacrylamide moiety facilitates covalent binding to cysteine residues in target proteins, as seen in kinase inhibitors .
-
Allyl Group: This substituent improves membrane permeability and enables prodrug strategies through metabolic oxidation .
Pharmacokinetic and Toxicological Considerations
While specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for this compound are unavailable, analogs with similar structures exhibit moderate oral bioavailability (20–40%) due to first-pass metabolism. The nitro group may pose hepatotoxicity risks, necessitating structural modifications for clinical translation .
Future Directions
-
Target Identification: Proteomic studies using affinity chromatography or activity-based protein profiling (ABPP) could elucidate binding partners.
-
Prodrug Development: Functionalization of the allyl group with enzymatically cleavable moieties (e.g., esters) may enhance tissue specificity .
-
Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents should be explored to overcome drug resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume